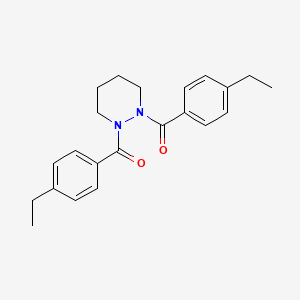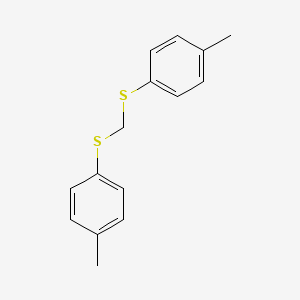
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridazinyl group and two ethyl-benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridazinyl core, followed by the introduction of the ethyl-benzoyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-methyl-phenyl)-methanone
- [2-(4-Propyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-propyl-phenyl)-methanone
- [2-(4-Butyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-butyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
887582-21-0 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[2-(4-ethylbenzoyl)diazinan-1-yl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-7-11-19(12-8-17)21(25)23-15-5-6-16-24(23)22(26)20-13-9-18(4-2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
CHWBCXCWVFVMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCN2C(=O)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)






![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)


